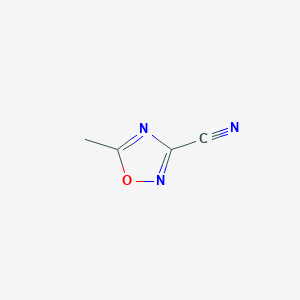
5-Methyl-1,2,4-oxadiazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,4-oxadiazole-3-carbonitrile is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with nitriles under acidic conditions. For example, the treatment of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene, yields 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may include the use of solvents like toluene and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,4-oxadiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve solvents like ethanol or toluene and may require specific temperatures and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
5-Methyl-1,2,4-oxadiazole-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,4-oxadiazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of bacterial cells by interfering with their DNA synthesis or protein production. The compound’s ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
5-Methyl-1,2,4-oxadiazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it exhibits different reactivity and stability profiles, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C4H3N3O |
|---|---|
Molecular Weight |
109.09 g/mol |
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3O/c1-3-6-4(2-5)7-8-3/h1H3 |
InChI Key |
BNIAJAXYEFVSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















